4-propan-2-yloxy-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propan-2-yloxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused pyrimidine and indole ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propan-2-yloxy-5H-pyrimido[5,4-b]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method involves a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-propan-2-yloxy-5H-pyrimido[5,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-propan-2-yloxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-propan-2-yloxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-propan-2-yloxy-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
Pyrimido[1,2-a]indoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds are widely studied for their diverse biological activities and applications.
Pyrimido[4,5-b]indole nucleosides: These nucleoside analogs have modified sugar moieties and are investigated for their antiviral properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which can be tailored for particular applications.
Properties
CAS No. |
849032-94-6 |
---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-propan-2-yloxy-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C13H13N3O/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8,16H,1-2H3 |
InChI Key |
MIZKNAIQHARXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=NC2=C1NC3=CC=CC=C32 |
solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.